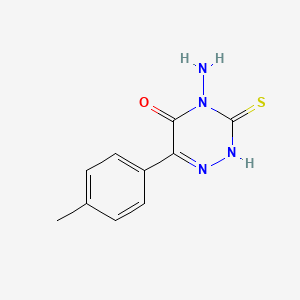

4-Amino-3-mercapto-6-(4-methylphenyl)-1,2,4-triazin-5(4H)-one

Description

4-Amino-3-mercapto-6-(4-methylphenyl)-1,2,4-triazin-5(4H)-one (CAS: 22445-85-8) is a 1,2,4-triazinone derivative with the molecular formula C₁₀H₁₀N₄OS and a molecular weight of 234.28 g/mol . The compound features a 4-methylphenyl group at the 6-position and a mercapto (-SH) group at the 3-position, contributing to its chemical reactivity and biological activity. This scaffold is notable for its versatility in medicinal chemistry, with derivatives showing applications in antimicrobial, anticancer, and analytical chemistry domains.

Properties

IUPAC Name |

4-amino-6-(4-methylphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-6-2-4-7(5-3-6)8-9(15)14(11)10(16)13-12-8/h2-5H,11H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKXZXGMLJSMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N(C2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-3-mercapto-6-(4-methylphenyl)-1,2,4-triazin-5(4H)-one is a compound belonging to the triazine family, characterized by its unique structure that includes an amino group, a mercapto group, and a phenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including cytotoxicity against various cancer cell lines and other pharmacological effects.

- Molecular Formula : C₁₀H₁₀N₄OS

- Molecular Weight : 234.28 g/mol

- CAS Number : 22445-85-8

Biological Activity Overview

Research indicates that compounds within the triazine family exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound this compound has shown promising results in various studies.

Cytotoxic Activity

A significant area of research focuses on the cytotoxic effects of this compound against different cancer cell lines. The compound has been evaluated for its effectiveness against several human cancer types, including:

- Colon Cancer : HCT-116 cell line

- Breast Cancer : MCF-7 cell line

- Cervical Cancer : HeLa cell line

In vitro studies have utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50) values for these cell lines. The results demonstrated that this compound exhibits significant cytotoxicity.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and cell cycle arrest. Studies have indicated that the compound can induce G0/G1 and G2/M phase arrest in a p53-independent manner, suggesting that it may act through alternative pathways to inhibit cancer cell proliferation .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis of triazine derivatives indicates that modifications to the phenyl substituent can significantly influence biological activity. For instance, substituents that enhance lipophilicity or alter electronic properties tend to improve cytotoxic efficacy against cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Cytotoxicity Study : A study evaluated the compound's effect on HCT-116 and MCF-7 cells using various concentrations over 72 hours. The results showed a dose-dependent decrease in cell viability with significant apoptosis induction observed through flow cytometry analysis.

- Antimicrobial Activity : Another study assessed the antimicrobial properties of related triazine compounds against Gram-positive and Gram-negative bacteria. While specific data for this compound was limited, triazines generally exhibited broad-spectrum activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Antimicrobial Activity: Trifluoromethyl vs. 4-Methylphenyl Substituents

- 4-Amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one (): The trifluoromethyl (-CF₃) group at the 6-position enhances antibacterial potency. Schiff base derivatives (e.g., 20b) exhibited 87% inhibition against E. coli and S. aureus (MIC: 3.90 µg/mL), attributed to the electron-withdrawing nature of -CF₃, which improves membrane penetration .

Anticancer Activity: Thienylvinyl vs. 4-Methylphenyl Substituents

- 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one (): The 2-thienylvinyl group enables conjugation with glycosyl/alkyl moieties, yielding derivatives with cytotoxic activity against Hep-G2 (liver) and HCT-116 (colon) cancer cells .

Metal Chelation: Thienylvinyl Substituent

- The 2-thienylvinyl analogue acts as a chromogenic reagent for Cu²⁺ detection in water, forming a complex with λₘₐₓ = 434 nm and a detection limit of 0.011 µg/mL .

- Comparison : The 4-methylphenyl group lacks sulfur/nitrogen atoms critical for metal coordination, rendering the target compound unsuitable for analytical sensing.

Electrochemical Properties

- The 2-thienylvinyl derivative exhibits a HOMO-LUMO gap of 1.97 eV , favorable for charge transfer in optoelectronic applications .

Herbicidal Activity: Structural Requirements

- 4-Amino-6-tert-butyl-3-(methyl)-1,2,4-triazin-5(4H)-one (metribuzin, ): The bulky tert-butyl group enhances binding to acetolactate synthase (ALS), a key enzyme in amino acid biosynthesis, conferring herbicidal activity .

- Comparison : The 4-methylphenyl group lacks the steric bulk required for ALS inhibition, limiting herbicidal utility but expanding pharmacological applications.

Toxicity and Substituent Effects

- Halogenated Derivatives (): Triazinones with 4-bromophenylsulfonyl groups exhibit higher toxicity against Daphnia magna (EC₅₀: <10 mg/L) compared to non-halogenated analogues .

- Comparison : The 4-methylphenyl group reduces electronegativity and bioaccumulation risk, making the target compound a safer candidate for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.